molecular formula C14H10ClNOS B133072 2-phenothiazin-10-ylacetyl Chloride CAS No. 158502-05-7

2-phenothiazin-10-ylacetyl Chloride

Cat. No.: B133072
CAS No.: 158502-05-7
M. Wt: 275.8 g/mol
InChI Key: BBGHCAFPASHYSV-UHFFFAOYSA-N
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Description

2-phenothiazin-10-ylacetyl Chloride is a chemical compound with the molecular formula C14H10ClNOS. It is a derivative of phenothiazine, a tricyclic compound that contains nitrogen and sulfur heteroatoms. Phenothiazine derivatives have been widely studied for their diverse biological activities and have been used in various medicinal applications .

Preparation Methods

The synthesis of 2-phenothiazin-10-ylacetyl Chloride typically involves the acylation of phenothiazine. One common method is the Friedel-Crafts acylation, where phenothiazine reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like carbon disulfide (CS2) under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2-phenothiazin-10-ylacetyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phenothiazine ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it back to the parent compound.

    Condensation Reactions: It can react with aromatic aldehydes to form novel heterocyclic compounds.

Common reagents used in these reactions include sodium azide, chloroacetyl chloride, and various aromatic aldehydes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that phenothiazine derivatives, including 2-phenothiazin-10-ylacetyl chloride, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds derived from this structure can inhibit the growth of MCF-7 human breast cancer cells, demonstrating their potential as anticancer agents .
  • Neuropharmacological Effects :
    • The compound has been investigated for its interactions with neurotransmitter receptors. Specifically, it has been noted for its binding affinity to P2X7 receptors, which are implicated in inflammatory processes and neurodegenerative diseases . This suggests its potential use in developing treatments for conditions like Alzheimer's disease and multiple sclerosis.
  • Antioxidant Properties :
    • Phenothiazine derivatives are known for their antioxidant capabilities. They can act as radical scavengers, which may contribute to their therapeutic effects in preventing oxidative stress-related damage in biological systems .

Synthetic Applications

  • Organic Synthesis Intermediate :
    • This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it useful in the development of new pharmaceuticals and agrochemicals .
  • Polymerization Inhibitors :
    • The compound's ability to inhibit radical polymerization reactions is notable. It can be used to prevent unwanted polymerization during the synthesis and storage of acrylic monomers .

Comparative Analysis with Related Compounds

The following table summarizes the properties and applications of several compounds related to this compound:

Compound NameStructure TypeUnique FeaturesApplications
10H-PhenothiazineCore structureBase structure for numerous derivativesAntipsychotic
ChlorpromazinePhenothiazine derivativeUsed as an antipsychotic; significant sedative effectsPsychiatric treatments
ThioridazinePhenothiazine derivativeAntipsychotic with longer half-lifePsychiatric treatments
2-ChloroacetanilideAcetanilide derivativeUsed in pain relief; simpler structureAnalgesics

Case Studies

  • Antiproliferative Activity :
    • A study conducted on various phenothiazine derivatives demonstrated that this compound exhibited potent antiproliferative activity against cancer cell lines such as MCF-7. The results indicated that structural modifications could enhance efficacy .
  • Neuroprotective Effects :
    • Research involving animal models of neurodegeneration highlighted the neuroprotective potential of compounds similar to this compound, particularly regarding their interaction with P2X7 receptors, suggesting a pathway for therapeutic development in neuroinflammatory diseases .

Mechanism of Action

The mechanism of action of 2-phenothiazin-10-ylacetyl Chloride is primarily related to its ability to interact with various molecular targets. Phenothiazine derivatives are known to inhibit enzymes, block neurotransmitter receptors, and interfere with cellular signaling pathways. These interactions result in a wide range of pharmacological effects, including sedation, antipsychotic activity, and antimicrobial properties .

Comparison with Similar Compounds

2-phenothiazin-10-ylacetyl Chloride can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and thioridazine. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and therapeutic applications .

    Chlorpromazine: Used primarily as an antipsychotic agent.

    Promethazine: Known for its antihistaminic and antiemetic properties.

    Thioridazine: Used as an antipsychotic with additional sedative effects.

The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities.

Biological Activity

2-Phenothiazin-10-ylacetyl chloride is a chemical compound derived from phenothiazine, known for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Overview of this compound

Chemical Structure and Properties:

  • Molecular Formula: C14H10ClNOS
  • IUPAC Name: this compound

This compound is synthesized through the acylation of phenothiazine, commonly using Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The resulting compound exhibits a variety of chemical reactivity due to its functional groups.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: It can inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects against certain diseases.
  • Neurotransmitter Receptor Blockade: The compound may block neurotransmitter receptors, which contributes to its sedative and antipsychotic effects.
  • Antimicrobial Activity: It shows significant antibacterial and antifungal properties, making it a candidate for treating infections .

Antimicrobial Properties

Research indicates that derivatives of phenothiazine, including this compound, exhibit substantial antimicrobial activity. A study demonstrated that these compounds effectively inhibit the growth of various bacterial strains .

Table 1: Antimicrobial Activity of 2-Phenothiazin Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Effects

Studies have shown that phenothiazine derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, in vitro studies revealed that this compound can reduce cell viability in various cancer cell lines .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Case Studies

  • Antimicrobial Efficacy in Clinical Isolates:
    A clinical study evaluated the efficacy of this compound against resistant strains of Staphylococcus aureus. The compound demonstrated significant bactericidal activity, suggesting its potential use as an alternative treatment for resistant infections .
  • Antitumor Activity Assessment:
    In a recent study involving various cancer cell lines, the compound was shown to induce apoptosis through caspase activation pathways. This study highlighted its potential as a novel anticancer agent .

Properties

IUPAC Name

2-phenothiazin-10-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c15-14(17)9-16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGHCAFPASHYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40409331
Record name 2-phenothiazin-10-ylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158502-05-7
Record name 2-phenothiazin-10-ylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40409331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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